molecular formula C16H24Cl2N4O3S B2772222 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride CAS No. 1396800-74-0

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride

Cat. No.: B2772222
CAS No.: 1396800-74-0
M. Wt: 423.35
InChI Key: PCUSVXAHRIZUBJ-UHFFFAOYSA-N
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Description

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride is a high-purity chemical reagent designed for pharmaceutical research and development. This complex molecular architecture incorporates a furan heterocycle, a piperazine scaffold, and a 4-methylthiazole acetamide functionality, making it a valuable intermediate in medicinal chemistry campaigns. The dihydrochloride salt form enhances solubility and stability for experimental applications. The compound's structural features are significant for drug discovery research. The piperazine moiety is a common pharmacophore found in compounds targeting neurological disorders and various therapeutic areas . The simultaneous presence of furan and thiazole rings provides a privileged structure combination that may be explored for developing biologically active molecules, as these heterocycles are frequently employed in pharmaceutical compounds . Key Applications: This compound serves as a versatile building block in medicinal chemistry, particularly for structure-activity relationship studies. Researchers can utilize it as a precursor for molecular probes targeting neurological pathways or as a scaffold for developing novel therapeutic candidates. The hydrochloride salt form ensures improved handling characteristics for experimental workflows. Handling & Safety: This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling procedures and storage conditions.

Properties

IUPAC Name

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S.2ClH/c1-12-11-24-16(17-12)18-15(22)10-20-6-4-19(5-7-20)9-13(21)14-3-2-8-23-14;;/h2-3,8,11,13,21H,4-7,9-10H2,1H3,(H,17,18,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUSVXAHRIZUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H23Cl2N5O3S\text{C}_{15}\text{H}_{23}\text{Cl}_2\text{N}_5\text{O}_3\text{S}, with a molecular weight of approximately 424.34 g/mol. The structure features a piperazine ring, a furan moiety, and a thiazole group, which are known to contribute to various biological activities.

Biological Activities

Research indicates that compounds containing furan and thiazole moieties exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the furan ring may enhance this activity by improving the compound's lipophilicity and membrane permeability .
  • Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects in cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in models such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, thiazole derivatives have shown inhibitory activity against PTP1B, a target for diabetes treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antibacterial Activity : A study reported that thiazole-based compounds exhibited potent antibacterial effects with IC50 values in the low micromolar range against S. aureus and E. coli . The compound's structure suggests it may share similar mechanisms of action.
  • Anticancer Studies : Research indicated that derivatives containing furan rings showed moderate to high cytotoxicity against various cancer cell lines, suggesting that the incorporation of furan enhances therapeutic efficacy . Specifically, compounds with structural similarities demonstrated IC50 values as low as 0.004 μM against T-cell proliferation .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins. Molecular docking analyses suggested strong binding affinities to active sites of enzymes involved in cancer progression, indicating potential pathways for therapeutic intervention .

Comparative Analysis

The following table summarizes the biological activities of similar compounds containing furan and thiazole moieties:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAntibacterial6.37
Compound BAnticancer0.004
Compound CEnzyme Inhibition10

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with structural similarities have shown varying degrees of efficacy against gram-positive and gram-negative bacteria. For instance, derivatives of thiazole have been reported to possess mild to moderate antibacterial properties .
  • Anticancer Properties : Studies have indicated that certain modifications to the piperazine and furan components can enhance the anticancer activity of related compounds. The potential for apoptosis induction and inhibition of cancer cell proliferation has been noted in related thiazole derivatives .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting applications in treating neurodegenerative diseases.

Antimicrobial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 µg/ml for the new compounds, while reference drugs like ketoconazole exhibited MIC values of 25–50 µg/ml . This highlights the need for further optimization of the compound's structure to enhance its antibacterial potency.

Anticancer Activity

In a recent pharmacological study, derivatives similar to 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride were tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the thiazole ring could significantly improve anticancer efficacy, with some compounds inducing apoptosis in cancer cells through mechanisms involving DNA intercalation and tyrosine kinase inhibition .

Q & A

Basic Research Questions

Q. What methods are recommended for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step protocols involving alkylation, amidation, and salt formation. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) for real-time tracking of intermediates .
  • Purification : Column chromatography with gradient elution to isolate intermediates, followed by recrystallization for the hydrochloride salt .
  • Yield Enhancement : Adjusting solvent polarity (e.g., dichloromethane for amidation) and temperature (e.g., 0–5°C for acid-sensitive steps) to suppress side reactions .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H/¹³C NMR for furan and piperazine proton signals) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 260 nm for thiazole rings) .
  • Kinetic Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group at acidic pH) .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) to assess melting point shifts under stress conditions .

Q. What analytical techniques are critical for confirming the compound’s solubility profile?

  • Methodological Answer :

  • Solubility Screening : Use the shake-flask method in aqueous buffers (pH 6.8–7.4) and organic solvents (DMSO, ethanol). Quantify via UV spectroscopy .
  • Partition Coefficient (LogP) : Determine via octanol-water partitioning followed by HPLC analysis to predict membrane permeability .
  • Surfactant Effects : Test solubility enhancement using polysorbate-80 or cyclodextrins, monitored by dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Bridging : Measure bioavailability via IV/PO dosing in rodent models. Compare plasma AUC (Area Under Curve) with in vitro IC50 values .
  • Metabolite Interference : Use LC-MS/MS to identify active/inactive metabolites that may alter in vivo activity .
  • Tissue Distribution : Autoradiography or whole-body imaging to assess target tissue penetration vs. off-target accumulation .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the furan (e.g., replace with thiophene) or piperazine (e.g., N-methylation) groups. Test activity in enzyme inhibition assays (e.g., kinase panels) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to targets like GPCRs or ion channels. Validate via mutagenesis (e.g., alanine scanning) .
  • Data Integration : Use heatmaps to correlate substituent electronegativity with bioactivity trends .

Q. How should researchers design assays to evaluate target engagement specificity in complex biological matrices?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) in live-cell imaging to quantify displacement by the compound .
  • Thermal Shift Assays (TSA) : Monitor target protein melting temperature shifts (ΔTm) via differential scanning fluorimetry (DSF) .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kon/koff) to immobilized receptors .

Q. What methodologies address discrepancies in metabolomic profiling across species?

  • Methodological Answer :

  • Cross-Species Microsomal Studies : Incubate the compound with liver microsomes from humans, rats, and dogs. Identify species-specific CYP450 metabolites via UPLC-QTOF .
  • Isotope Tracing : Use <sup>13</sup>C-labeled acetamide to track metabolic pathways in hepatocyte cultures .
  • Machine Learning : Train models on interspecies metabolic databases to predict human relevance of preclinical data .

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